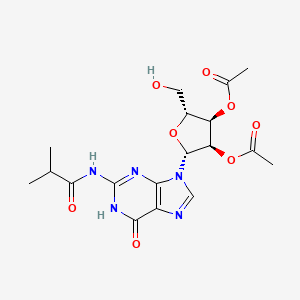

N-Isobutyryl-2', 3'-acetyl-guanosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H23N5O8 |

|---|---|

Molekulargewicht |

437.4 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate |

InChI |

InChI=1S/C18H23N5O8/c1-7(2)15(27)21-18-20-14-11(16(28)22-18)19-6-23(14)17-13(30-9(4)26)12(29-8(3)25)10(5-24)31-17/h6-7,10,12-13,17,24H,5H2,1-4H3,(H2,20,21,22,27,28)/t10-,12-,13-,17-/m1/s1 |

InChI-Schlüssel |

HWVKXBNLKJAPSV-CNEMSGBDSA-N |

Isomerische SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

N-Isobutyryl-2', 3'-acetyl-guanosine chemical properties and structure

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N-Isobutyryl-2',3'-acetyl-guanosine, a key intermediate in the synthesis of modified oligonucleotides for research and therapeutic applications.

Chemical Properties

N-Isobutyryl-2',3'-acetyl-guanosine is a protected nucleoside derivative of guanosine.[1] The protecting groups, isobutyryl and acetyl, are strategically placed to allow for specific chemical modifications at other positions of the molecule. This makes it a valuable building block in the synthesis of RNA oligonucleotides and their analogs.[]

| Property | Value | Source |

| Molecular Formula | C18H23N5O8 | [1][] |

| Molecular Weight | 437.40 g/mol | [][3] |

| CAS Number | 163586-86-5 | [1][4] |

| Appearance | White solid | [5] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in Acetonitrile and DMSO | [6] |

| Category | Carbohydrates, Nucleosides & Nucleotides | [] |

| Application | Protected-Nucleosides | [] |

Chemical Structure

N-Isobutyryl-2',3'-acetyl-guanosine is comprised of a guanine base, a ribose sugar, an N-isobutyryl group, and two acetyl groups. The core of the molecule is guanosine, which consists of a guanine molecule attached to a ribose sugar ring.

The key modifications are:

-

An isobutyryl group (–CO-CH(CH3)2) is attached to the exocyclic amine (N2) of the guanine base. This group protects the amine from unwanted reactions during oligonucleotide synthesis.

-

Two acetyl groups (–CO-CH3) are attached to the hydroxyl groups at the 2' and 3' positions of the ribose sugar. These groups protect the hydroxyls, which are reactive sites, and can be selectively removed to allow for chain elongation during RNA synthesis.

The presence of the isobutyryl group on the guanine base modifies the hydrogen bonding pattern, which can be useful in applications like creating siRNA or antisense oligonucleotides for gene silencing.[]

Experimental Protocols

Synthesis of N-Isobutyryl-2',3'-acetyl-guanosine

A general method for the synthesis of N-acylated nucleosides involves the transient protection of the hydroxyl groups, followed by acylation of the exocyclic amine, and then acylation of the hydroxyl groups. The following is a representative protocol based on common organic synthesis techniques for nucleoside modification.

Caption: A representative workflow for the synthesis of N-Isobutyryl-2',3'-acetyl-guanosine.

Methodology:

-

Transient Protection of Hydroxyl Groups: Guanosine is dissolved in anhydrous pyridine. An excess of a silylating agent, such as trimethylsilyl chloride (TMSCl), is added, and the mixture is stirred at room temperature. This step protects the hydroxyl groups of the ribose sugar.

-

N-Acylation: The reaction mixture is cooled, and isobutyryl chloride is added dropwise. The reaction is allowed to proceed until the acylation of the N2 position of the guanine is complete.

-

Hydrolysis of Silyl Ethers: The silyl protecting groups are removed by the addition of aqueous ammonia or another suitable base.

-

2',3'-Acetylation: The resulting N-isobutyryl guanosine is then treated with acetic anhydride in pyridine to acetylate the 2' and 3' hydroxyl groups of the ribose.

-

Purification: The final product is purified using column chromatography on silica gel to yield N-Isobutyryl-2',3'-acetyl-guanosine.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for N-Isobutyryl-2',3'-acetyl-guanosine are not extensively documented, its role as a precursor for modified oligonucleotides suggests its involvement in pathways targeted by these therapeutic agents.[]

Guanosine itself is known to have neuroprotective effects and can modulate the purinergic signaling system.[7] Derivatives of guanosine are being investigated for various therapeutic applications.

The primary biological relevance of N-Isobutyryl-2',3'-acetyl-guanosine is in the synthesis of:

-

Antisense Oligonucleotides: These are short, synthetic nucleic acid chains that can bind to specific messenger RNA (mRNA) molecules, inhibiting the translation of a particular protein. This can be used to downregulate the expression of disease-causing genes.

-

Small Interfering RNAs (siRNAs): These are double-stranded RNA molecules that can trigger the degradation of a specific mRNA, leading to gene silencing. The modified guanosine can enhance the stability and specificity of these molecules.[]

-

Antiviral Nucleoside Analogs: Modified nucleosides can act as chain terminators during viral replication, inhibiting the proliferation of viruses such as HIV and hepatitis C.[]

Caption: Potential therapeutic applications stemming from N-Isobutyryl-2',3'-acetyl-guanosine.

References

- 1. N-Isobutyryl-2',3'-Acetyl-Guanosine, 163586-86-5 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Isobutyryl-2',3'-acetyl-guanosine [midas-pharma.com]

- 5. N2-(2-METHYLPROPANOYL)-GUANOSINE | 64350-24-9 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

Protecting Groups in RNA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. From basic research to the production of siRNA, aptamers, and mRNA-based therapeutics, the ability to generate high-purity, sequence-specific RNA oligonucleotides is paramount. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides introduces a significant chemical challenge, necessitating a sophisticated strategy of orthogonal protecting groups to ensure the fidelity and efficiency of the synthesis process. This guide provides a comprehensive overview of the core principles and techniques related to protecting groups in solid-phase RNA synthesis.

The Imperative for Protection in RNA Synthesis

The 2'-hydroxyl group of the ribose sugar is a reactive nucleophile that can interfere with the phosphoramidite coupling chemistry and lead to chain cleavage or branching. Therefore, a successful RNA synthesis strategy hinges on the judicious selection and application of protecting groups for four key functionalities: the 2'-hydroxyl, the 5'-hydroxyl, the exocyclic amines of the nucleobases, and the phosphite triester intermediate. An ideal protecting group must be stable throughout the synthesis cycles and be selectively removed under conditions that do not compromise the integrity of the growing RNA chain.

Protecting the 2'-Hydroxyl Group: The Lynchpin of RNA Synthesis

The choice of the 2'-hydroxyl protecting group is the most critical decision in RNA synthesis, as it directly impacts coupling efficiency, synthesis time, and the final purity of the oligonucleotide. The steric bulk of this group can hinder the approach of the incoming phosphoramidite, necessitating longer coupling times or more potent activators compared to DNA synthesis.[1]

Silyl Ethers: The Workhorses of 2'-OH Protection

Silyl ethers are the most widely used class of protecting groups for the 2'-hydroxyl function due to their stability under the acidic conditions of detritylation and their selective removal with fluoride ions.

-

tert-Butyldimethylsilyl (TBDMS or TBS): For many years, TBDMS was the gold standard for 2'-OH protection.[2] It is stable to the acidic conditions used to remove the 5'-DMT group and to the basic conditions for nucleobase deprotection when milder reagents are used.[2] However, its significant steric bulk leads to longer coupling times and can reduce coupling efficiency.[3] There is also a risk of 2' to 3' silyl migration during monomer synthesis and under basic conditions, which can lead to the formation of non-biological 2'-5' phosphodiester linkages.[3]

-

Triisopropylsilyloxymethyl (TOM): The TOM group was developed to overcome the steric hindrance issues associated with TBDMS.[4] A spacer between the 2'-oxygen and the bulky triisopropylsilyl group reduces steric clash during coupling, allowing for faster reaction times and higher coupling efficiencies, comparable to those seen in DNA synthesis.[3][5] The acetal linkage in the TOM group also prevents 2' to 3' migration.[3]

Acetal and Orthoester Groups: Alternative Strategies

-

2'-bis(2-Acetoxyethoxy)methyl (ACE): The ACE orthoester protecting group offers a distinct "inverse" protection strategy.[4][6] In this approach, the 5'-hydroxyl is protected by a fluoride-labile silyl ether, while the 2'-OH is protected by the acid-labile ACE group.[4] This allows for very high coupling yields and short reaction times.[4] A significant advantage of the ACE chemistry is that the final RNA can be purified with the 2'-protecting groups still attached, rendering it resistant to RNase degradation.[4][6] The ACE groups are removed under mild acidic conditions (pH 3.8) at the final step.[6]

Quantitative Comparison of 2'-Hydroxyl Protecting Groups

| Protecting Group | Typical Coupling Time | Relative Coupling Efficiency | Key Advantages | Key Disadvantages |

| TBDMS | 5 - 15 minutes[7][8] | Good | Well-established chemistry. | Steric hindrance, longer coupling times, potential for 2'-3' migration.[3][9] |

| TOM | ~3 minutes[10] | High[3] | Reduced steric hindrance, faster coupling, no 2'-3' migration.[3][5] | |

| ACE | < 60 seconds[11] | Very High (>99%)[6] | Rapid coupling, high yields, purification of protected RNA.[4][6] | Requires a different 5'-OH protection strategy (silyl ether) and modified synthesizer protocols.[12] |

Protecting the 5'-Hydroxyl Group: The Gateway to Chain Elongation

The 5'-hydroxyl group is the site of chain extension, and its protection is temporary, being removed at the beginning of each synthesis cycle.

-

4,4'-Dimethoxytrityl (DMT): The DMT group is the universal choice for 5'-OH protection in standard phosphoramidite chemistry.[13] It is a bulky group that is quantitatively cleaved under mild acidic conditions, typically with 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-polar solvent like dichloromethane or toluene.[14] The release of the DMT cation, which has a strong orange color and absorbs at 495 nm, provides a real-time spectrophotometric method to monitor the coupling efficiency of the previous cycle.[15][16]

Protecting the Nucleobase Exocyclic Amines: Preventing Side Reactions

The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are nucleophilic and must be protected to prevent side reactions during phosphoramidite activation and coupling. These protecting groups are typically acyl groups that are removed by ammonolysis at the end of the synthesis.

-

Standard Protecting Groups: Benzoyl (Bz) for A and C, and isobutyryl (iBu) for G are the traditional choices. However, their removal requires prolonged treatment with concentrated ammonium hydroxide at elevated temperatures.[15]

-

Labile Protecting Groups: To enable faster deprotection and to be compatible with sensitive modifications, more labile protecting groups have been developed. These include phenoxyacetyl (Pac) for A and G, and acetyl (Ac) for C.[2] The use of these groups, in combination with deprotection solutions like a mixture of ammonium hydroxide and methylamine (AMA), can significantly reduce deprotection times.[17][18]

Common Nucleobase Protecting Groups and Deprotection Conditions

| Nucleobase | Protecting Group | Deprotection Conditions (Typical) |

| Adenine (A) | Benzoyl (Bz) | Concentrated NH4OH, 55°C, 8-15 hours[19] |

| Phenoxyacetyl (Pac) | AMA (NH4OH/Methylamine), 65°C, 10-15 minutes[17][20] | |

| Cytosine (C) | Benzoyl (Bz) | Concentrated NH4OH, 55°C, 8-15 hours[19] |

| Acetyl (Ac) | AMA, 65°C, 10-15 minutes[17] | |

| Guanine (G) | Isobutyryl (iBu) | Concentrated NH4OH, 55°C, 8-15 hours[19] |

| Phenoxyacetyl (Pac) | AMA, 65°C, 10-15 minutes[20] |

The Phosphoramidite Group: The Engine of Coupling

The 3'-hydroxyl group of the incoming ribonucleoside is derivatized as a phosphoramidite. This highly reactive phosphorus(III) species is activated by a weak acid, typically a tetrazole or a derivative, to facilitate its coupling to the free 5'-hydroxyl of the growing RNA chain. The phosphite triester linkage formed is then oxidized to the more stable phosphate triester.

-

2-Cyanoethyl (CE): The 2-cyanoethyl group is the most common protecting group for the phosphite oxygen. It is stable throughout the synthesis cycle and is efficiently removed by β-elimination during the final basic deprotection step.

Experimental Protocols

Solid-Phase RNA Synthesis Cycle

The synthesis of RNA on a solid support follows a four-step cycle for each nucleotide addition.[21][22]

-

Detritylation (Deblocking): Removal of the 5'-DMT group from the support-bound oligonucleotide with 3% TCA or DCA in dichloromethane.

-

Coupling: Activation of the incoming ribonucleoside phosphoramidite with an activator (e.g., 5-ethylthiotetrazole) and its subsequent reaction with the free 5'-hydroxyl of the growing chain.[1]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[11]

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.[11]

Deprotection and Cleavage

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

For TBDMS/TOM Chemistry:

-

Cleavage and Base Deprotection: The solid support is treated with a mixture of ammonium hydroxide and methylamine (AMA) at 65°C for 10-20 minutes.[17][23] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

-

2'-OH Deprotection (Desilylation): After removal of the AMA solution, the oligonucleotide is treated with a fluoride-containing reagent. A common solution is triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO or NMP, heated at 65°C for 1.5-2.5 hours.[8][17][23]

For ACE Chemistry:

-

Phosphate Deprotection: The methyl groups on the phosphates are removed using a solution of disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2).[11]

-

Cleavage and Base Deprotection: The support is treated with 40% aqueous methylamine at 55°C for 10 minutes. This cleaves the RNA from the support, removes the exocyclic amine protecting groups, and modifies the 2'-ACE groups.[11]

-

2'-OH Deprotection: The 2'-ACE groups are removed by treatment with a mild acidic buffer (e.g., pH 3.8) at 60°C for 30 minutes.[6]

Visualizing the Workflow

// Nodes Start [label="Start:\nSolid Support with\n5'-DMT-Nucleoside", fillcolor="#F1F3F4", fontcolor="#202124"]; Deblocking [label="1. Deblocking (Detritylation)\n(3% TCA or DCA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free5OH [label="Free 5'-OH on\nGrowing Chain", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="2. Coupling\n(Phosphoramidite + Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhosphiteTriester [label="Phosphite Triester Linkage", fillcolor="#F1F3F4", fontcolor="#202124"]; Capping [label="3. Capping\n(Acetic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; Capped [label="Capped Failure Sequences", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="4. Oxidation\n(Iodine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhosphateTriester [label="Phosphate Triester Linkage", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat Cycle for\nNext Nucleotide", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Deblocking; Deblocking -> Free5OH [label="Removes 5'-DMT"]; Free5OH -> Coupling; Coupling -> PhosphiteTriester [label="Forms new linkage"]; PhosphiteTriester -> Capping; Capping -> Capped [style=dashed, label="Blocks unreacted 5'-OH"]; PhosphiteTriester -> Oxidation; Oxidation -> PhosphateTriester [label="Stabilizes linkage"]; PhosphateTriester -> Repeat; Repeat -> Deblocking [label="Next Cycle"]; } .dot Caption: The four-step cycle of solid-phase RNA synthesis.

// Nodes Start [label="Synthesized RNA on\nSolid Support\n(Fully Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Step 1: Cleavage from Support\n& Base/Phosphate Deprotection\n(e.g., AMA at 65°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeProtectedRNA [label="Crude RNA with\n2'-OH Protection", fillcolor="#F1F3F4", fontcolor="#202124"]; Desilylation [label="Step 2: 2'-OH Deprotection\n(e.g., TEA·3HF at 65°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeRNA [label="Crude Deprotected RNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Step 3: Purification\n(e.g., HPLC, PAGE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureRNA [label="Purified RNA Oligonucleotide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Cleavage; Cleavage -> FreeProtectedRNA [label="Releases oligonucleotide\nand removes labile groups"]; FreeProtectedRNA -> Desilylation; Desilylation -> CrudeRNA [label="Removes 2'-silyl groups"]; CrudeRNA -> Purification; Purification -> PureRNA; } .dot Caption: General deprotection and purification workflow for RNA.

Conclusion

The chemical synthesis of RNA is a complex yet powerful technology that relies on a well-orchestrated interplay of protecting groups. The choice of the 2'-hydroxyl protecting group, in particular, dictates the efficiency and success of the synthesis. While TBDMS chemistry has been a reliable standard, newer strategies like TOM and ACE offer significant improvements in terms of speed, efficiency, and the ability to synthesize longer and more complex RNA molecules. A thorough understanding of the roles and chemistries of these protecting groups is essential for any researcher or professional involved in the synthesis and application of RNA oligonucleotides. As the demand for synthetic RNA continues to grow, further innovations in protecting group strategies will undoubtedly play a crucial role in advancing the fields of biotechnology and medicine.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. massbio.org [massbio.org]

- 4. atdbio.com [atdbio.com]

- 5. glenresearch.com [glenresearch.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. phenomenex.com [phenomenex.com]

- 10. glenresearch.com [glenresearch.com]

- 11. horizondiscovery.com [horizondiscovery.com]

- 12. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wenzhanglab.com [wenzhanglab.com]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 15. atdbio.com [atdbio.com]

- 16. biotage.com [biotage.com]

- 17. glenresearch.com [glenresearch.com]

- 18. glenresearch.com [glenresearch.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. glenresearch.com [glenresearch.com]

N-Isobutyryl-2', 3'-acetyl-guanosine mechanism of action in phosphoramidite chemistry

An In-Depth Technical Guide on the Mechanism of Action of N-Isobutyryl-2',3'-diacetyl-guanosine in Phosphoramidite Chemistry

Abstract

The chemical synthesis of oligonucleotides, a cornerstone of modern biotechnology and drug development, relies heavily on the phosphoramidite method. This process necessitates the use of protecting groups to ensure the specific and high-yield formation of the desired phosphodiester linkages. For the incorporation of guanosine, particularly in RNA synthesis, the choice of protecting groups is critical to prevent side reactions associated with its nucleophilic exocyclic amine and ribose hydroxyl groups. This technical guide provides a detailed examination of N-isobutyryl-2',3'-diacetyl-guanosine, a key building block in RNA synthesis. We will explore the specific roles of the N-isobutyryl and 2',3'-diacetyl protecting groups, their mechanism of action throughout the phosphoramidite synthesis cycle, and the final deprotection strategies. This document serves as a resource for researchers, scientists, and professionals in the field of nucleic acid chemistry and drug development.

The Role of Protecting Groups in Guanosine Phosphoramidites

In automated solid-phase oligonucleotide synthesis, protecting groups serve to block reactive sites on the nucleoside that are not intended to participate in the coupling reaction.[1] For a guanosine ribonucleoside phosphoramidite, three key sites require protection: the 5'-hydroxyl group, the 2'- and 3'-hydroxyl groups on the ribose, and the exocyclic N2-amino group on the guanine base.

-

5'-Hydroxyl Protection : This position is typically protected with a dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its selective removal at the beginning of each synthesis cycle to free the 5'-hydroxyl for coupling with the next phosphoramidite monomer.[1][2][3]

-

N2-Amino Group Protection : The exocyclic amino group of guanine is nucleophilic and can lead to unwanted side reactions if left unprotected. The isobutyryl (iBu) group is a commonly used acyl protecting group for this position.[1] It provides sufficient stability to withstand the conditions of the synthesis cycle while being readily removable during the final deprotection step.[4][5]

-

2'- and 3'-Hydroxyl Protection : In RNA synthesis, the 2'-hydroxyl group must be protected to prevent the formation of 2'-5' phosphodiester linkages and potential chain branching.[3][6] The 2',3'-diacetyl groups serve this purpose. These ester-based protecting groups are stable during the synthesis but can be cleaved under basic conditions during the final deprotection.[]

The structure of the fully protected N-isobutyryl-2',3'-diacetyl-guanosine phosphoramidite building block is crucial for its function. The following diagram illustrates the logical relationship of these protecting groups.

References

- 1. journalirjpac.com [journalirjpac.com]

- 2. nbinno.com [nbinno.com]

- 3. Natural RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

solubility and stability of protected guanosine analogues

An In-depth Technical Guide to the Solubility and Stability of Protected Guanosine Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine and its analogues are fundamental components in the development of therapeutic oligonucleotides, antiviral agents, and other pharmaceuticals. In chemical synthesis, particularly in solid-phase oligonucleotide synthesis, the reactive functional groups of guanosine—the exocyclic N2-amine, the O6-lactam, and the 2', 3', and 5' hydroxyl groups of the ribose sugar—must be temporarily masked with protecting groups.[1] The choice of these protecting groups is critical, as it profoundly influences the solubility of the monomeric building blocks in organic solvents and their stability throughout the multi-step synthesis process. This guide provides a detailed examination of the solubility and stability profiles of commonly used protected guanosine analogues, offering quantitative data, experimental protocols, and logical workflows to aid researchers in optimizing their synthetic strategies.

Common Protecting Groups for Guanosine Analogues

The selection of a protecting group strategy is a balance between ensuring stability during synthesis and enabling efficient, high-yield removal during deprotection without damaging the final product. Different functional groups on the guanosine moiety require distinct protection strategies.

-

N2-Exocyclic Amine: The primary amino group at the N2 position is typically protected with acyl groups. Common choices include isobutyryl (iBu), acetyl (Ac), phenoxyacetyl (Pac), and dimethylformamidino (dmf).[2][3] These groups prevent side reactions during phosphoramidite activation and coupling.

-

5'-Hydroxyl Group: The primary 5'-hydroxyl is almost universally protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group.[1] Its lipophilicity enhances solubility in organic solvents, and its chromophoric nature allows for easy monitoring of coupling efficiency.

-

2'-Hydroxyl Group (for RNA Synthesis): The secondary 2'-hydroxyl is a key challenge in RNA synthesis. Silyl ethers are the most common protecting groups, with tert-butyldimethylsilyl (TBDMS) being a widely used option.[4][5][6]

-

Phosphate/Phosphite Group: In oligonucleotide synthesis, the phosphorus center is handled as a phosphoramidite, which is a protected form. The phosphite is typically protected with a base-labile 2-cyanoethyl (CE) group.[1]

Solubility of Protected Guanosine Analogues

The low aqueous solubility of guanosine and many of its derivatives presents a significant challenge.[7][8] Protecting groups, particularly large, lipophilic ones like DMT and TBDMS, are essential for rendering these analogues soluble in the organic solvents used in synthesis, such as acetonitrile (ACN) and dichloromethane (DCM).[9]

Factors Influencing Solubility

-

Protecting Groups: Lipophilic protecting groups dramatically increase solubility in non-polar organic solvents. For example, highly protected phosphoramidites are readily soluble in acetonitrile and DMSO.[6][9][10]

-

Solvent Choice: Acetonitrile is the most common solvent for oligonucleotide synthesis, but highly lipophilic analogues may require dichloromethane or a mixture of solvents for complete dissolution.[9][11]

-

Water Content: The presence of water in organic solvents can reduce the solubility of lipophilic analogues and also contribute to their degradation. Using anhydrous solvents with low water content (<30 ppm) is critical.[9][12]

-

Concentration: For automated synthesis, phosphoramidite solutions are typically prepared at concentrations between 0.05 M and 0.1 M.[9]

Quantitative Solubility Data

Quantitative solubility data for protected guanosine analogues is often specific to the exact combination of protecting groups and the solvent system. The following table summarizes available data for key compounds.

| Compound/Analogue | Solvent | Solubility | Reference |

| Guanosine (unprotected) | Water (18 °C) | ~0.7 mg/mL (700 mg/L) | [7] |

| Guanosine (unprotected) | DMSO | 56 mg/mL (197.7 mM) | |

| DMT-dG(dmf) Phosphoramidite | DMSO | 100 mg/mL (121.2 mM) | [10] |

| 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine | DMSO | 100 mg/mL (129.9 mM) | [6] |

| Standard Phosphoramidites | Acetonitrile | 0.05 M - 0.1 M (typical for synthesis) | [9] |

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the shake-flask method, a common approach for determining thermodynamic solubility, which is relevant for lead optimization and formulation.[13]

-

Preparation: Add an excess amount of the solid protected guanosine analogue to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4).

-

Equilibration: Seal the container and agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (12-24 hours) to ensure equilibrium is reached.[13]

-

Separation: Separate the undissolved solid from the solution. This can be achieved by high-speed centrifugation or by filtration using a low-binding filter plate.[13]

-

Quantification: Carefully remove an aliquot of the clear supernatant (the saturated solution).

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a calibration curve of known concentrations.[13]

Visualization: Workflow for Solubility Assessment

Caption: A typical workflow for the shake-flask method of solubility determination.

Stability of Protected Guanosine Analogues

The stability of protected guanosine analogues is paramount, both during storage as solid powders or in solution on a synthesizer, and during the chemical steps of synthesis and deprotection.

Factors Influencing Stability

-

Hydrolytic Stability: Phosphoramidites are susceptible to hydrolysis, especially under acidic conditions or in the presence of water.[1][14] The stability of phosphoramidites in acetonitrile solution decreases in the order T, dC > dA > dG, with the guanosine phosphoramidite being particularly prone to degradation.[14][15] The half-life of a thymidine phosphoramidite in 95% aqueous acetonitrile at 25 °C is approximately 200 hours.[1]

-

Thermal Stability: While generally stable when stored as dry powders below 4°C, phosphoramidites can exhibit poor thermal stability, with some showing noticeable degradation and exothermic events at elevated temperatures, posing potential safety risks during large-scale manufacturing.[1][16]

-

Chemical Stability (Deprotection Kinetics): The stability of N-acyl protecting groups to basic conditions dictates the deprotection strategy. Groups are cleaved by treatment with aqueous ammonia or methylamine. The rate of cleavage is an important consideration for ensuring complete deprotection without damaging sensitive parts of the oligonucleotide.

Quantitative Stability Data

The following tables summarize key stability data for protected guanosine analogues.

Table 2: Stability of Deoxyguanosine Phosphoramidite in Acetonitrile [14][15]

| Compound | Storage Condition | Time | Purity Reduction |

| dG(ib) phosphoramidite | Acetonitrile solution, inert gas | 5 weeks | 39% |

| dA(bz) phosphoramidite | Acetonitrile solution, inert gas | 5 weeks | 6% |

| dC(bz) / T phosphoramidites | Acetonitrile solution, inert gas | 5 weeks | 2% |

Table 3: Cleavage Half-Life (t½) of N-Acyl Protecting Groups on Deoxyguanosine [2]

| Protecting Group | Deprotection Condition | Half-Life (t½) in minutes |

| Isobutyryl (iBu) | Saturated methanolic ammonia | 120 |

| Isobutyryl (iBu) | 3:1 NH4OH / EtOH | 300 |

| Acetyl (Ac) | Saturated methanolic ammonia | 12 |

| Acetyl (Ac) | 3:1 NH4OH / EtOH | 24 |

| Phenoxyacetyl (Pac) | Saturated methanolic ammonia | 2 |

| Phenoxyacetyl (Pac) | 3:1 NH4OH / EtOH | 12 |

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and establish degradation pathways, which helps in developing stability-indicating analytical methods.[17][18]

-

Stress Conditions: Subject solutions of the protected guanosine analogue to a variety of stress conditions in parallel. A control sample is kept under normal conditions. Common conditions include:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).[18]

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).[19][20]

-

Oxidation: 3% H₂O₂ at room temperature.[18]

-

Thermal Stress: Heat the solid or solution at an elevated temperature (e.g., 80 °C).[21]

-

Photostability: Expose the solution to UV light according to ICH guidelines.

-

-

Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acid/base stressed samples to stop the degradation reaction.

-

Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS).[22][23][24][25]

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any new degradation peaks. Aim for 5-20% degradation of the active ingredient to ensure that the analytical method can detect impurities without being overwhelmed.

Visualization: Workflow for Forced Degradation Study

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion: A Strategic Approach

The are not independent variables; they are interconnected properties dictated primarily by the choice of protecting groups. Lipophilic groups like DMT and silyl ethers are indispensable for achieving solubility in organic media but require carefully controlled, anhydrous conditions to prevent degradation. The stability of N-acyl groups to basic deprotection reagents determines the final cleavage strategy. A thorough understanding of these characteristics, supported by quantitative data and robust experimental protocols, is essential for the successful development and manufacturing of guanosine-based therapeutics. This guide provides a foundational framework for researchers to make informed decisions, troubleshoot challenges, and ultimately streamline the synthesis of these vital molecules.

Visualization: Logic of Protecting Group Selection

Caption: Relationship between protecting group choice and synthetic outcomes.

References

- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5'-O-DMT-2'-O-TBDMS-N2-Isobutyryl-Guanosine-CE Phosphoramidite, 147201-04-5 | BroadPharm [broadpharm.com]

- 5. polyorginc.com [polyorginc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glenresearch.com [glenresearch.com]

- 12. reddit.com [reddit.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. blog.entegris.com [blog.entegris.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 19. The intrinsic preference of guanosine bases for cleavage-facilitating interactions with phosphodiester moieties in RNA anions revealed by base modifications and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The intrinsic preference of guanosine bases for cleavage-facilitating interactions with phosphodiester moieties in RNA anions revealed by base modifications and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Investigation of the thermal stability of nucleic acids and their structural components] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

- 23. thepharmajournal.com [thepharmajournal.com]

- 24. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor [sigmaaldrich.com]

- 25. jyoungpharm.org [jyoungpharm.org]

The Genesis of a Workhorse Molecule: An In-depth Technical Guide to N-Isobutyryl-2',3'-acetyl-guanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, history, and synthesis of N-Isobutyryl-2',3'-acetyl-guanosine, a cornerstone molecule in the chemical synthesis of oligonucleotides. Its strategic design, featuring protecting groups at the N2 and hydroxyl positions, has been instrumental in the advancement of nucleic acid chemistry, enabling the precise construction of DNA and RNA sequences for research, diagnostics, and therapeutic applications.

Discovery and Historical Context: A Pivotal Innovation in Oligonucleotide Synthesis

The introduction of the N-isobutyryl group as a protecting strategy for the exocyclic amine of guanosine was a landmark achievement in the field of chemical genetics. This innovation is credited to the pioneering work of Har Gobind Khorana and his colleagues in the early 1960s . Their systematic development of methods for the chemical synthesis of polynucleotides with defined sequences laid the groundwork for modern molecular biology and genetic engineering.

In their seminal 1963 paper published in the Journal of the American Chemical Society, Schaller, Weimann, Lerch, and Khorana detailed the stepwise synthesis of specific deoxyribopolynucleotides.[1] A critical challenge they addressed was the prevention of side reactions at the reactive exocyclic amino groups of the nucleobases. For guanosine, the inherent reactivity of the N2-amino group necessitated a robust protecting group that could be selectively introduced and later efficiently removed under mild conditions. The isobutyryl group emerged as an ideal candidate, offering the required stability during the multi-step synthesis and lability for deprotection. This strategic choice was a significant improvement over previous methods and became a standard practice in oligonucleotide synthesis for decades to come.

The subsequent addition of acetyl groups to protect the 2' and 3' hydroxyls of the ribose sugar further refined the utility of this building block, particularly in the context of oligoribonucleotide synthesis. This dual protection scheme prevents unwanted side reactions and allows for the specific formation of the desired phosphodiester linkages.

Physicochemical Properties and Characterization

While detailed analytical data for the specific compound N-Isobutyryl-2',3'-acetyl-guanosine is not extensively documented in a single primary source, its properties can be inferred from related compounds and are generally characterized by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C18H23N5O8 | Inferred |

| Molecular Weight | 437.41 g/mol | Inferred |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in organic solvents like Dichloromethane, Acetonitrile, and Pyridine | General knowledge of protected nucleosides |

| Melting Point | Not consistently reported; related compounds like N2-Isobutyryl-2'-deoxyguanosine have a melting point of ≥300 °C.[2] | Inferred |

Experimental Protocols: Synthesis of N-Isobutyryl-2',3'-acetyl-guanosine

The synthesis of N-Isobutyryl-2',3'-acetyl-guanosine involves a multi-step process starting from guanosine. The following protocol is a generalized procedure based on established methods for nucleoside protection.

Materials and Reagents

-

Guanosine

-

Pyridine (anhydrous)

-

Isobutyric anhydride

-

Acetic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

Step-by-Step Synthesis

Step 1: N2-Isobutyrylation of Guanosine

-

Suspend guanosine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the suspension in an ice bath.

-

Slowly add isobutyric anhydride to the cooled suspension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of cold water or methanol.

-

Remove the solvent under reduced pressure.

-

Co-evaporate the residue with toluene to remove residual pyridine.

-

Purify the crude N2-isobutyryl-guanosine by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane.

Step 2: 2',3'-O-Acetylation of N2-Isobutyryl-guanosine

-

Dissolve the purified N2-isobutyryl-guanosine in anhydrous pyridine.

-

Add a catalytic amount of DMAP.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the solution.

-

Stir the reaction at room temperature for 4-8 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, N-Isobutyryl-2',3'-acetyl-guanosine, by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Characterization

The purified product should be characterized by:

-

Thin-Layer Chromatography (TLC): To assess purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the isobutyryl and acetyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

Logical Workflow and Diagrams

The synthesis of N-Isobutyryl-2',3'-acetyl-guanosine follows a logical progression of protecting group installation.

Caption: Synthetic workflow for N-Isobutyryl-2',3'-acetyl-guanosine.

Applications in Research and Drug Development

N-Isobutyryl-2',3'-acetyl-guanosine is primarily used as a phosphoramidite precursor in automated solid-phase oligonucleotide synthesis. Its key applications include:

-

Synthesis of custom DNA and RNA primers: For PCR, sequencing, and cloning.

-

Production of siRNA and antisense oligonucleotides: For gene silencing and therapeutic applications.

-

Construction of gene fragments and synthetic genes: For various molecular biology and synthetic biology applications.

-

Development of nucleic acid-based diagnostics: Such as probes for in situ hybridization.

The use of this protected guanosine derivative ensures high coupling efficiencies and minimizes side reactions, leading to the synthesis of high-fidelity oligonucleotides.

Conclusion

The discovery and implementation of N-isobutyryl protection for guanosine by Khorana's group was a pivotal moment in the history of nucleic acid chemistry. N-Isobutyryl-2',3'-acetyl-guanosine, a direct descendant of this pioneering work, remains a vital tool for researchers and scientists. Its robust and reliable nature continues to underpin a vast array of applications in molecular biology, biotechnology, and the development of novel nucleic acid-based therapeutics. This guide provides a comprehensive overview of its historical significance, synthesis, and application, serving as a valuable resource for professionals in the field.

References

The Isobutyryl Group: A Stalwart Protector in Guanosine Chemistry for Research and Drug Development

An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides and the development of novel therapeutics, the strategic use of protecting groups is paramount. Among these, the isobutyryl (iBu) group plays a crucial role in safeguarding the exocyclic amine of guanosine (dG) during sensitive chemical transformations. This technical guide provides a comprehensive overview of the function of the isobutyryl protecting group, its applications, quantitative performance data, and detailed experimental protocols.

Core Function: Shielding the N2 Amine of Guanosine

The primary function of the isobutyryl group in guanosine chemistry is to protect the N2 exocyclic amine from undesired side reactions during automated solid-phase oligonucleotide synthesis.[1] This protection is essential to prevent modifications of the guanine base during the sequential coupling of phosphoramidite monomers to the growing oligonucleotide chain.[2][3] The isobutyryl group is favored for its relative stability throughout the synthesis cycles, including the acidic detritylation, coupling, capping, and oxidation steps.[1][3]

Its robustness, however, necessitates specific deprotection conditions to ensure its complete removal from the final oligonucleotide product. The rate-determining step in the deprotection of standard oligonucleotides is often the cleavage of the isobutyryl group from the guanine residues.[1][4]

Applications in Research and Drug Development

N2-Isobutyryl-2'-deoxyguanosine is a key building block in various research and therapeutic applications:

-

Oligonucleotide Synthesis: It is a standard reagent for the synthesis of DNA and RNA oligonucleotides used as primers, probes, and in gene therapy research.[2][5][6]

-

Antiviral Drug Development: Modified guanosine analogs, often synthesized using isobutyryl protection, are explored for their potential to inhibit viral replication.[7][8] The isobutyryl group facilitates the chemical manipulations required to create these novel antiviral agents.

-

Gene Therapy: The synthesis of therapeutic nucleic acids, such as antisense oligonucleotides and siRNAs, relies on the precise and efficient incorporation of guanosine, which is enabled by protecting groups like isobutyryl.[9][10][11]

-

Biochemical Research: Researchers utilize N2-isobutyryl-2'-deoxyguanosine to study nucleotide metabolism and its role in various cellular processes, which can provide insights into metabolic disorders and cancer.

Quantitative Data on Deprotection Kinetics

The efficiency of removing the isobutyryl group is critical for obtaining a high yield of pure, functional oligonucleotides. The deprotection kinetics are influenced by the deprotection reagent, temperature, and time. Below is a summary of cleavage half-life (t½) data for the N2-isobutyryl group on deoxyguanosine under various conditions.

| Deprotection Reagent | Temperature | Half-life (t½) | Reference |

| Aqueous Methylamine | Room Temp. | Not specified, but fastest among tested | [12] |

| Ethanolic Ammonia | Room Temp. | > 24 hours | [12] |

| Ammonium Hydroxide (conc.) | 55 °C | ~5 hours | [1] |

| Ammonium hydroxide/methylamine (AMA) | 65 °C | 5 minutes | [13] |

| t-Butylamine/methanol/water (1:1:2) | 55 °C | Overnight | [13] |

| 3% Dichloroacetic acid in MeOH | Not specified | 65.2 min | [14] |

| 3% Trichloroacetic acid in MeOH | Not specified | 10.5 min | [14] |

Experimental Protocols

Synthesis of N2-Isobutyryl-2'-deoxyguanosine

This protocol describes the chemical synthesis of N2-isobutyryl-2'-deoxyguanosine, a fundamental building block for phosphoramidite production.

Materials:

-

2'-deoxyguanosine

-

Trimethylsilyl chloride ((CH₃)₃SiCl)

-

Isobutyric anhydride (((CH₃)₂CHCO)₂O)

-

Pyridine

-

Aqueous Ammonia (NH₄OH)

Procedure:

-

Suspend 2'-deoxyguanosine in pyridine.

-

Add trimethylsilyl chloride and stir to facilitate the formation of a silylated intermediate.

-

Add isobutyric anhydride to the reaction mixture and stir at room temperature for approximately 2.5 hours.

-

Cool the reaction mixture to 0 °C and add aqueous ammonia to quench the reaction and remove the silyl groups.

-

Stir for 30 minutes at 0 °C.

-

Purify the product by chromatography to obtain N2-isobutyryl-2'-deoxyguanosine.[15]

Solid-Phase Oligonucleotide Synthesis Cycle using Isobutyryl-dG Phosphoramidite

This protocol outlines the key steps in a single cycle of automated solid-phase DNA synthesis incorporating an N2-isobutyryl-protected deoxyguanosine phosphoramidite.[1][3][6]

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

-

N2-isobutyryl-dG phosphoramidite

-

Activator solution (e.g., 1H-tetrazole or 5-ethylthio-1H-tetrazole)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solution (e.g., acetic anhydride and 1-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Acetonitrile (synthesis solvent)

Procedure:

-

De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution.[3]

-

Coupling: The N2-isobutyryl-dG phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the support-bound nucleoside.[3][6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.[3]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.[3][6]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

References

- 1. biotage.com [biotage.com]

- 2. atdbio.com [atdbio.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. glenresearch.com [glenresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. Novel Use of a Guanosine Prodrug Approach To Convert 2′,3′-Didehydro-2′,3′-Dideoxyguanosine into a Viable Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Gene Therapy Workflow from Production to Quality Control | The Scientist [the-scientist.com]

- 10. Gene Therapy Development Workflow | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N²-Isobutyryl-2',3'-diacetyl-guanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N²-Isobutyryl-2',3'-diacetyl-guanosine, a key protected nucleoside analog. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, molecular biology, and drug discovery. This document details the compound's chemical properties, its crucial role in the synthesis of oligonucleotides, and the broader therapeutic potential of guanosine analogs.

Core Compound Identification and Properties

N²-Isobutyryl-2',3'-diacetyl-guanosine is a chemically modified form of the natural nucleoside guanosine. The isobutyryl and acetyl groups serve as protecting agents for the exocyclic amine of the guanine base and the hydroxyl groups of the ribose sugar, respectively. This protection is essential for its application in the controlled, stepwise synthesis of RNA molecules.

Below is a summary of the key quantitative data for N²-Isobutyryl-2',3'-diacetyl-guanosine and its common precursor, N²-Isobutyryl-guanosine.

| Property | N²-Isobutyryl-2',3'-diacetyl-guanosine | N²-Isobutyryl-guanosine |

| CAS Number | 163586-86-5 | 64350-24-9[1] |

| Molecular Formula | C₁₈H₂₃N₅O₈[2] | C₁₄H₁₉N₅O₆[1] |

| Molecular Weight | 437.40 g/mol [2] | 353.33 g/mol [3][4] |

| IUPAC Name | [(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate[2] | N-(2-methyl-1-oxopropyl)-guanosine[1] |

| Typical Purity | ≥ 98% by HPLC | ≥ 95%[1] |

| Storage Temperature | -20 °C[2] | <-15°C[3] |

Synthesis and Manufacturing

The synthesis of N²-Isobutyryl-2',3'-diacetyl-guanosine involves a multi-step process starting from guanosine. The core principle is the sequential and selective protection of reactive functional groups to enable specific chemical transformations at other positions. The isobutyryl group is introduced to protect the N² position of the guanine base, while the acetyl groups protect the 2' and 3' hydroxyls of the ribose moiety.

Conceptual Experimental Protocol

Step 1: N²-Isobutyrylation of Guanosine

-

Guanosine is dissolved in a suitable solvent system (e.g., pyridine).

-

The solution is cooled in an ice bath.

-

Isobutyric anhydride is added dropwise to the solution.

-

The reaction is stirred and allowed to warm to room temperature, proceeding until completion (monitored by TLC or HPLC).

-

The reaction is quenched, and the product, N²-Isobutyryl-guanosine, is isolated and purified, often through crystallization or chromatography.

Step 2: 2',3'-Diacetylation of N²-Isobutyryl-guanosine

-

The dried N²-Isobutyryl-guanosine is dissolved in an appropriate solvent (e.g., pyridine).

-

Acetic anhydride is added, and the reaction is stirred at room temperature.

-

Reaction progress is monitored by a suitable analytical method.

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The final product, N²-Isobutyryl-2',3'-diacetyl-guanosine, is purified using techniques such as silica gel chromatography.

Characterization: The final compound's identity and purity are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Research and Drug Development

Solid-Phase Oligonucleotide Synthesis

The primary application of N²-Isobutyryl-2',3'-diacetyl-guanosine is as a monomeric building block in the solid-phase chemical synthesis of RNA oligonucleotides.[2] The protecting groups are crucial for preventing unwanted side reactions during the synthesis cycle. The isobutyryl group on the guanine base and the acetyl groups on the ribose are stable during the coupling steps but can be removed under specific deprotection conditions after the full RNA sequence has been assembled.

The phosphoramidite method is the standard approach for solid-phase RNA synthesis.[5] In this process, a phosphoramidite derivative of the protected nucleoside is activated and coupled to a growing RNA chain that is covalently attached to a solid support.

Potential as an Antiviral and Antitumor Agent

While N²-Isobutyryl-2',3'-diacetyl-guanosine is primarily a synthetic intermediate, the broader class of guanosine analogs has significant therapeutic applications. Many antiviral drugs, such as acyclovir and ganciclovir, are guanosine analogs that interfere with viral DNA or RNA synthesis.[1][4] These analogs are often phosphorylated by viral kinases, leading to their activation and subsequent incorporation into the growing nucleic acid chain, which results in chain termination and inhibition of viral replication.[1][6]

Furthermore, purine nucleoside analogs, including those derived from guanosine, have demonstrated antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells.[7] The modification of the guanosine structure, including acylation, can alter the compound's stability, solubility, and bioavailability, potentially leading to derivatives with enhanced therapeutic properties.[2] Research into various acylated and modified guanosine derivatives continues to be an active area in the development of new antiviral and anticancer agents.[3][8]

References

- 1. Acyclic/carbocyclic guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Guanosine Analogue for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]

- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and antiviral activity of certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Properties of Modified Guanosine Derivatives, with a Focus on N-Isobutyryl-2',3'-acetyl-guanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutyryl-2',3'-acetyl-guanosine is a modified nucleoside, featuring protective groups on both the nucleobase (N-isobutyryl) and the ribose sugar (2',3'-acetyl). Such modifications are crucial in synthetic chemistry, particularly in the construction of oligonucleotides, as they prevent unwanted side reactions. From a drug development perspective, understanding the thermodynamic properties of such modified nucleosides is essential. These properties govern the stability of nucleic acid structures they are part of, their interaction with target proteins, and their overall behavior in biological systems. This guide delves into the core thermodynamic concepts, experimental protocols for their determination, and potential biological signaling implications relevant to acylated guanosine derivatives.

Core Thermodynamic Concepts

The thermodynamic stability of nucleic acid structures, including those containing modified nucleosides, is primarily described by the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of their formation or melting.

-

Gibbs Free Energy (ΔG): Represents the overall stability of a structure. A more negative ΔG indicates a more stable structure.

-

Enthalpy (ΔH): Reflects the heat change associated with bond formation and stacking interactions. For nucleic acid duplexes, ΔH is typically negative, indicating an exothermic process.

-

Entropy (ΔS): Represents the change in disorder of the system. The formation of an ordered duplex from single strands results in a decrease in entropy (negative ΔS).

These parameters are related by the fundamental equation: ΔG = ΔH - TΔS , where T is the temperature in Kelvin.

Acyl modifications can influence these parameters in several ways:

-

Steric Effects: Bulky acyl groups can disrupt the native conformation and stacking of nucleobases, potentially destabilizing a duplex (less negative ΔH).

-

Solvation Effects: Changes in the hydrophobicity of the nucleoside can alter its interaction with surrounding water molecules, impacting both ΔH and ΔS.

-

Hydrogen Bonding: Acylation of the exocyclic amine of guanine prevents its participation in Watson-Crick base pairing, which would dramatically destabilize a duplex.

Experimental Protocols for Thermodynamic Characterization

Several biophysical techniques are employed to determine the thermodynamic parameters of nucleic acids and their derivatives. The choice of method often depends on the specific system and the information required.

Ultraviolet (UV) Thermal Denaturation (Melting) Studies

This is a widely used technique to determine the melting temperature (Tm) of a nucleic acid duplex, which is the temperature at which half of the duplex molecules have dissociated into single strands.

Methodology:

-

A solution of the oligonucleotide containing the modified nucleoside and its complementary strand is prepared in a suitable buffer.

-

The solution is placed in a spectrophotometer equipped with a temperature controller.

-

The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased.

-

As the duplex melts, the absorbance increases due to the hyperchromic effect.

-

The resulting absorbance versus temperature curve (melting curve) is plotted, and the Tm is determined from the midpoint of the transition.

-

By performing melting experiments at different oligonucleotide concentrations, the thermodynamic parameters (ΔH and ΔS) can be derived from a van't Hoff plot (ln(Ct) vs. 1/Tm), where Ct is the total strand concentration.

UV Thermal Denaturation Workflow

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed or released by a sample during a temperature change. It provides a more direct measurement of the enthalpy of melting (ΔH) compared to UV melting.[1][2][3]

Methodology:

-

A solution of the sample (e.g., an oligonucleotide duplex) and a reference solution (buffer) are placed in separate cells in the calorimeter.

-

Both cells are heated at a constant rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference cells at the same temperature.[3]

-

A plot of excess heat capacity (Cp) versus temperature is generated.

-

The area under the peak of this curve corresponds to the calorimetric enthalpy (ΔHcal) of the transition. The temperature at the peak maximum is the Tm.

-

From the shape of the curve, the van't Hoff enthalpy (ΔHvH) can also be determined. A comparison of ΔHcal and ΔHvH provides information about the nature of the transition (e.g., two-state or multi-state).[2]

Differential Scanning Calorimetry Workflow

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for studying binding interactions.[4][5] It directly measures the heat changes associated with the binding of a ligand to a macromolecule at a constant temperature. While not directly measuring the stability of a single molecule, it is invaluable for understanding the thermodynamics of interactions involving modified nucleosides, such as their binding to proteins or the formation of nucleic acid duplexes.

Methodology:

-

The macromolecule (e.g., a single-stranded DNA or RNA) is placed in the sample cell of the calorimeter.

-

The ligand (e.g., the complementary strand containing the modified nucleoside) is loaded into a syringe.

-

Small aliquots of the ligand are injected into the sample cell.

-

The heat released or absorbed upon each injection is measured.

-

A plot of heat change per injection versus the molar ratio of ligand to macromolecule is generated.

-

This binding isotherm can be fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Isothermal Titration Calorimetry Workflow

Predictive and Computational Approaches

In the absence of experimental data, computational methods can provide valuable estimates of the thermodynamic properties of modified nucleosides.

-

Quantum Mechanical (QM) Methods: These first-principles calculations can be used to estimate the free energy of molecules and reactions.[6] By calculating the energies of the modified nucleoside in different conformations and in the context of a nucleic acid duplex, it is possible to predict its effect on stability.

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a nucleic acid duplex containing a modified nucleoside over time. By analyzing the trajectories, one can gain insights into structural changes and calculate free energy differences.[7]

-

Nearest-Neighbor Models: These models predict the thermodynamic stability of a nucleic acid duplex based on the sum of the thermodynamic parameters of its constituent dinucleotide steps. While parameters for standard DNA and RNA are well-established, computational methods are being developed to predict these parameters for modified nucleotides.[7]

Illustrative Thermodynamic Data for Modified Nucleosides

As specific data for N-Isobutyryl-2',3'-acetyl-guanosine is unavailable, the following tables summarize data for other modified nucleosides to illustrate the impact of modifications on duplex stability.

Table 1: Effect of 2'-Modifications on RNA Duplex Stability

| Modification (at Uridine) | ΔG°37 (kcal/mol) | ΔΔG°37 vs. 2'-OH (kcal/mol) | Reference |

| 2'-OH (unmodified) | -11.5 | 0.0 | [8] |

| 2'-NH2 | -12.1 | -0.6 | [8] |

| 2'-amido (propionyl) | -10.8 | +0.7 | [8] |

| 2'-ureido (ethyl) | -12.2 | -0.7 | [8] |

Data for a self-complementary RNA duplex 5'-CGCAA(X)UGCG-3' where X is the modified uridine.[8]

Table 2: Thermodynamic Destabilization by Unlocked Nucleic Acid (UNA) Modifications in RNA Duplexes

| UNA Modification | ΔΔG°37 (kcal/mol) | Reference |

| UNA-A | +4.5 to +5.4 | [9] |

| UNA-C | +5.7 to +6.6 | [9] |

| UNA-G | +4.0 to +4.8 | [9] |

| UNA-U | +5.9 to +6.3 | [9] |

Positive ΔΔG°37 values indicate destabilization compared to the unmodified RNA duplex.[9]

Potential Biological Relevance and Signaling Pathways

While the primary role of N-isobutyryl and 2',3'-acetyl groups is often as protecting groups in synthesis, the presence of acyl modifications on signaling molecules is a known biological phenomenon. For instance, N-acyl dopamines have been shown to act as signaling lipids.

One study has implicated N-acyl dopamines in the activation of the G-protein coupled receptor GPR55, leading to the overstimulation of neuronal nitric oxide synthase (nNOS) and subsequent apoptosis in cancer cells.[10] While speculative, it is conceivable that acylated guanosine derivatives could interact with specific receptors or enzymes, thereby modulating cellular signaling pathways.

Hypothetical Signaling Pathway for an Acylated Guanosine Derivative

Conclusion

The thermodynamic characterization of modified nucleosides like N-Isobutyryl-2',3'-acetyl-guanosine is fundamental to understanding their impact on nucleic acid structure and function. Although direct experimental data for this specific compound is lacking, the principles and methodologies outlined in this guide provide a robust framework for its investigation. Techniques such as UV melting, DSC, and ITC are powerful tools for elucidating the thermodynamic profiles of such molecules. Furthermore, computational approaches offer a means to predict these properties. The potential for acylated nucleosides to participate in cellular signaling pathways, while currently speculative, opens up exciting avenues for future research in drug discovery and chemical biology.

References

- 1. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. nuvisan.com [nuvisan.com]

- 5. azom.com [azom.com]

- 6. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of N-Isobutyryl-2',3'-acetyl-guanosine Phosphoramidite: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite, a crucial building block in the chemical synthesis of oligonucleotides. The procedures outlined are intended for use by trained chemistry professionals in a laboratory setting.

Introduction

The synthesis of modified oligonucleotides is of paramount importance in the development of novel therapeutics, including antisense oligonucleotides, siRNAs, and aptamers. The phosphoramidite method is the gold standard for the automated chemical synthesis of these molecules. Guanosine phosphoramidites, protected with appropriate functional groups, are essential reagents in this process. The N-isobutyryl group serves as a protecting group for the exocyclic amine of guanine, while the 2'- and 3'-hydroxyl groups are protected by acetyl groups. This protection strategy prevents undesirable side reactions during oligonucleotide synthesis. The final phosphoramidite contains a reactive phosphitylating agent at the 5'-hydroxyl position, enabling its coupling to the growing oligonucleotide chain.

This application note details a three-step synthesis pathway to obtain N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite, starting from guanosine. Each step is described with a detailed experimental protocol, and the overall workflow is visualized.

Synthetic Pathway Overview

The synthesis of N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite proceeds through three main steps:

-

N2-Isobutyrylation of Guanosine: The exocyclic amino group of guanosine is protected with an isobutyryl group.

-

2',3'-Diacetylation: The 2' and 3' hydroxyl groups of the ribose sugar are protected with acetyl groups.

-

3'-Phosphitylation: The 3'-hydroxyl group is phosphitylated to introduce the reactive phosphoramidite moiety.

Caption: Overall synthetic workflow for N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite.

Experimental Protocols

Step 1: Synthesis of N-Isobutyryl-guanosine

This protocol employs a transient protection method using trimethylsilyl chloride to facilitate the selective N-acylation of guanosine.

Materials:

-

Guanosine

-

Anhydrous Pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Isobutyryl chloride

-

Ammonia solution (28-30%)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

Suspend guanosine (1.0 eq) in anhydrous pyridine.

-

Cool the suspension in an ice bath and add trimethylsilyl chloride (4.0 eq) dropwise.

-

Allow the reaction to stir at room temperature until the guanosine is fully silylated (typically 2-3 hours), resulting in a clear solution.

-

Cool the solution again in an ice bath and add isobutyryl chloride (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water, followed by concentrated ammonia solution.

-

Stir the mixture for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield N-Isobutyryl-guanosine as a white solid.

Table 1: Quantitative Data for N-Isobutyrylation

| Parameter | Value |

| Reactants | |

| Guanosine | 1.0 eq |

| Trimethylsilyl chloride | 4.0 eq |

| Isobutyryl chloride | 1.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Pyridine |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 4 - 7 hours |

| Typical Yield | 75 - 85% |

Step 2: Synthesis of N-Isobutyryl-2',3'-diacetyl-guanosine

The hydroxyl groups at the 2' and 3' positions of the ribose are protected by acetylation.

Materials:

-

N-Isobutyryl-guanosine

-

Anhydrous Pyridine

-

Acetic anhydride

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Isobutyryl-guanosine (1.0 eq) in anhydrous pyridine.

-

Cool the solution in an ice bath and add acetic anhydride (3.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield N-Isobutyryl-2',3'-diacetyl-guanosine.

Table 2: Quantitative Data for 2',3'-Diacetylation

| Parameter | Value |

| Reactants | |

| N-Isobutyryl-guanosine | 1.0 eq |

| Acetic anhydride | 3.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Pyridine |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Typical Yield | 80 - 90% |

Step 3: Synthesis of N-Isobutyryl-2',3'-acetyl-guanosine Phosphoramidite

The final step involves the phosphitylation of the 3'-hydroxyl group.

Materials:

-

N-Isobutyryl-2',3'-diacetyl-guanosine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous acetonitrile

-

Saturated sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography (pre-treated with triethylamine)

Procedure:

-

Dissolve N-Isobutyryl-2',3'-diacetyl-guanosine (1.0 eq) in anhydrous dichloromethane.

-

Add N,N-Diisopropylethylamine (2.5 eq).

-

Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stir the reaction at room temperature for 2-4 hours.

-

Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography. The column should be packed and eluted with a solvent system containing a small percentage of triethylamine (e.g., 1-2%) to prevent degradation of the product.

-

The final product, N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite, is typically obtained as a white foam.

Table 3: Quantitative Data for 3'-Phosphitylation

| Parameter | Value |

| Reactants | |

| N-Isobutyryl-2',3'-diacetyl-guanosine | 1.0 eq |

| N,N-Diisopropylethylamine (DIPEA) | 2.5 eq |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 85% |

Characterization and Quality Control

The purity of the final phosphoramidite is critical for successful oligonucleotide synthesis. The following analytical techniques are recommended for characterization and quality control:

-

³¹P NMR: The presence of a signal around 149 ppm is indicative of the desired phosphoramidite product. The presence of two peaks is due to the diastereomers at the phosphorus center.

-

¹H NMR: To confirm the presence of the isobutyryl, acetyl, and other protecting groups, and the integrity of the nucleoside structure.

-